molecular formula C32H19CoN6O8 B13751212 Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-) CAS No. 52277-69-7

Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-)

Cat. No.: B13751212
CAS No.: 52277-69-7
M. Wt: 674.5 g/mol
InChI Key: WKNMHMMDOJIYOD-UHFFFAOYSA-M
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Description

Hydrogen bis[1-[(2-hydroxy-5-nitrophenyl)azo]naphthalen-2-olato(2-)]cobaltate(1-) is a complex organometallic compound. It is known for its vibrant color and is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen bis[1-[(2-hydroxy-5-nitrophenyl)azo]naphthalen-2-olato(2-)]cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Hydrogen bis[1-[(2-hydroxy-5-nitrophenyl)azo]naphthalen-2-olato(2-)]cobaltate(1-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of cobalt oxides, while reduction could yield cobalt complexes with different ligands.

Scientific Research Applications

Hydrogen bis[1-[(2-hydroxy-5-nitrophenyl)azo]naphthalen-2-olato(2-)]cobaltate(1-) has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer.

    Biology: Studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific enzymes and proteins.

    Industry: Employed in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism by which Hydrogen bis[1-[(2-hydroxy-5-nitrophenyl)azo]naphthalen-2-olato(2-)]cobaltate(1-) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved often include electron transfer and coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Sodium bis[1-[(2-hydroxy-5-nitrophenyl)azo]naphthalen-2-olato(2-)]cobaltate(1-)
  • Hydrogen bis[1-[(2-hydroxy-4-nitrophenyl)azo]naphthalen-2-olato(2-)]chromate(1-)
  • Hydrogen bis[1-[(2-hydroxy-5-nitrophenyl)azo]naphthalen-2-olato(2-)]chromate(1-)

Uniqueness

What sets Hydrogen bis[1-[(2-hydroxy-5-nitrophenyl)azo]naphthalen-2-olato(2-)]cobaltate(1-) apart from similar compounds is its specific coordination with cobalt, which imparts unique electronic and catalytic properties. This makes it particularly useful in applications requiring precise control over electron transfer and coordination chemistry .

Properties

CAS No.

52277-69-7

Molecular Formula

C32H19CoN6O8

Molecular Weight

674.5 g/mol

IUPAC Name

cobalt(3+);1-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;hydron;1-[(5-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate

InChI

InChI=1S/C16H11N3O4.C16H9N3O4.Co/c2*20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;/h1-9,20-21H;1-9H;/q;-2;+3/p-1

InChI Key

WKNMHMMDOJIYOD-UHFFFAOYSA-M

Canonical SMILES

[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C=C(C=CC3=O)N([O-])[O-].[Co+3]

Origin of Product

United States

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